molecular formula C13H16ClN3 B1420226 {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride CAS No. 1193389-93-3

{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride

Cat. No. B1420226
M. Wt: 249.74 g/mol
InChI Key: VJFHTPZYVRHBJA-UHFFFAOYSA-N
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Description

“{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1193389-93-3 . It has a molecular weight of 249.74 . The IUPAC name for this compound is (1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15N3.ClH/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,14H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored at room temperature .

Scientific Research Applications

Alzheimer's Disease Treatment

  • Multitarget Directed Ligands : Some derivatives of 1-phenyl-1H-pyrazole, like 3-aryl-1-phenyl-1H-pyrazole derivatives, have been synthesized and assayed as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), showing potential in Alzheimer's disease treatment. These compounds demonstrated good AChE and selective MAO-B inhibitory activities in the nanomolar or low micromolar range, suggesting their utility in neurodegenerative diseases (Kumar et al., 2013).

Chemical Stability and Cyclisation Studies

  • Stability Analysis : A study on the cyclisation of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitriles revealed that these compounds are more stable than their predicted pyrazolo[3,4-d][1,2,3]triazinimine derivatives, suggesting their cyclisation is thermodynamically disfavoured. This has implications for chemical synthesis and stability of related compounds (Al‐Azmi & Awwadi, 2021).

Synthesis Techniques

  • Regioselective Synthesis : Methods have been developed for the simple and regioselective synthesis of pyrazole derivatives. For example, the 1,3-dipolar cycloaddition reaction has been used for the synthesis of 1H-pyrazol-5-yl derivatives, demonstrating advancements in synthetic methodologies for such compounds (Alizadeh et al., 2015).

Pharmaceutical and Agrochemical Applications

  • Synthesis and Characterization : The synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and its single crystals were studied, highlighting its potential applications in the pharmaceutical and agrochemical industry. This includes understanding the thermal stability and decomposition patterns of such compounds (Vyas et al., 2012).

Antimicrobial and Antifungal Activities

  • Biological Evaluation : Compounds like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antimicrobial and antifungal activities, showing variable degrees of effectiveness. This suggests potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFHTPZYVRHBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2CN)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride

CAS RN

1193389-93-3
Record name {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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